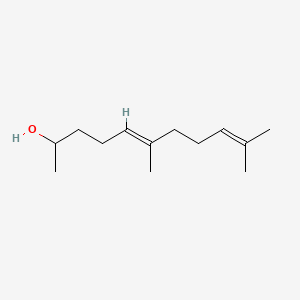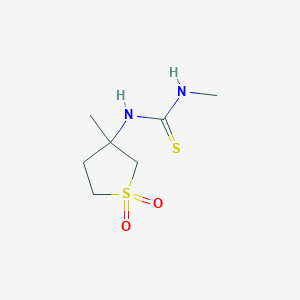![molecular formula C11H12FNO3 B12115659 Butanoic acid, 4-[(2-fluorobenzoyl)amino]- CAS No. 257952-12-8](/img/structure/B12115659.png)
Butanoic acid, 4-[(2-fluorobenzoyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is an organic compound with the molecular formula C({11})H({12})FNO(_{3}) It is characterized by the presence of a butanoic acid backbone with a 2-fluorobenzoyl group attached via an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-fluorobenzoyl)amino]- typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 2-fluorobenzoic acid with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Butanoic acid, 4-[(2-fluorobenzoyl)amino]- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO({4})) or chromium trioxide (CrO({3})) to form corresponding carboxylic acids or ketones.
-
Reduction: : Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4})), leading to the formation of alcohols or amines.
-
Substitution: : The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH(_{3})) in methanol.
Common Reagents and Conditions
Oxidation: KMnO({3}) in acetic acid.
Reduction: LiAlH({4}) in ethanol.
Substitution: NaOCH(_{3}) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- has several applications in scientific research:
-
Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and neurological disorders.
-
Materials Science: : The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or fluorescence.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme kinetics and binding interactions due to its unique structural features.
Wirkmechanismus
The mechanism by which butanoic acid, 4-[(2-fluorobenzoyl)amino]- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorine atom in the benzoyl group can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4-aminobutanoic acid: Known for its role as a neurotransmitter in the central nervous system.
2-Fluorobenzoic acid: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness
Butanoic acid, 4-[(2-fluorobenzoyl)amino]- is unique due to the combination of the butanoic acid backbone and the 2-fluorobenzoyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Eigenschaften
CAS-Nummer |
257952-12-8 |
|---|---|
Molekularformel |
C11H12FNO3 |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
4-[(2-fluorobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12FNO3/c12-9-5-2-1-4-8(9)11(16)13-7-3-6-10(14)15/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
VUSRTHLMUBEKAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)




![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)



